Sanguinarine chloride hydrate

Description

Historical Context and Botanical Origins in Scientific Inquiry

Sanguinarine (B192314), the core molecule of sanguinarine chloride hydrate (B1144303), is a natural alkaloid with a long history of use in traditional medicine. researchgate.net It is principally isolated from the rhizomes of Sanguinaria canadensis, commonly known as bloodroot, a plant native to eastern North America. researchgate.netresearchgate.net Other botanical sources include plants from the Papaveraceae (poppy) family, such as Macleaya cordata (plume poppy) and Chelidonium majus (greater celandine), as well as species in the Fumariaceae and Rutaceae families. researchgate.netfrontiersin.orgnih.govnih.gov The distinctive red-orange sap of the bloodroot rhizome, rich in sanguinarine, was utilized by Native American tribes for various purposes. researchgate.net Scientific inquiry into sanguinarine began with its isolation and characterization, driven by an interest in the bioactive compounds of these traditionally used plants.

Chemical Classification and Structural Features within Benzophenanthridine Alkaloids

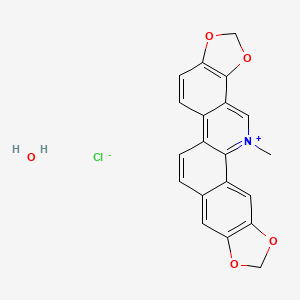

Sanguinarine chloride hydrate is classified as a quaternary benzo[c]phenanthridine (B1199836) alkaloid. researchgate.netottokemi.com This classification stems from its core chemical structure, which features a fused system of a benzene (B151609) ring and a phenanthridine (B189435) ring system. The "quaternary" designation refers to the positively charged nitrogen atom within the heterocyclic ring. The molecular formula for the anhydrous form is C₂₀H₁₄ClNO₄. frontiersin.org As a hydrate, it incorporates water molecules into its crystalline structure.

The structure of sanguinarine is characterized by a planar polyaromatic system, which is crucial for its biological activities. It is a structural homologue of other well-known benzophenanthridine alkaloids like chelerythrine (B190780). waocp.org The presence of methylenedioxy groups is another key feature of its chemical architecture.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₄ClNO₄·xH₂O ottokemi.comglentham.com |

| Molecular Weight (anhydrous) | 367.78 g/mol frontiersin.orgottokemi.com |

| Appearance | Red to orange crystalline powder glentham.comcymitquimica.com |

| CAS Number | 5578-73-4 ottokemi.comglentham.comscbt.com |

Significance in Contemporary Biomedical and Phytochemical Research

In recent years, this compound has become a subject of intense investigation in biomedical and phytochemical research due to its wide spectrum of biological activities. sigmaaldrich.comsigmaaldrich.comchemimpex.com These properties include antimicrobial, anti-inflammatory, antioxidant, and antitumor effects. ottokemi.comsigmaaldrich.comsigmaaldrich.comtcichemicals.com Its potential as an antimicrobial agent is being explored against various bacteria and fungi. chemimpex.comfrontiersin.org Furthermore, its anti-inflammatory and pro-apoptotic (cell death-inducing) capabilities have made it a compound of interest in cancer research. sigmaaldrich.comresearchgate.net Phytochemical studies often focus on the isolation, quantification, and synergistic effects of sanguinarine with other alkaloids in plant extracts. researchgate.netfrontiersin.org

Overview of Current Academic Research Trajectories

Current research on this compound is multifaceted. One major trajectory involves elucidating the molecular mechanisms underlying its observed biological effects. For instance, studies are investigating its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS), modulating signaling pathways like NF-κB, and inhibiting key enzymes. researchgate.netnih.govwiley.com Another significant area of research is its potential application in treating parasitic infections, such as those caused by Schistosoma mansoni. sigmaaldrich.complos.org

Researchers are also exploring its antibacterial mechanisms, including its ability to disrupt the cell walls and membranes of bacteria like Staphylococcus aureus. frontiersin.orgnih.gov Additionally, there is ongoing research into its effects on various cellular processes, including cell cycle regulation and its interaction with DNA and microtubules. waocp.orgsigmaaldrich.com The potential for sanguinarine to act as a telomerase inhibitor is another promising avenue of investigation in cancer therapy. nih.gov

Table 2: Selected Research Findings on this compound | Research Area | Finding | Reference | |---|---|---| | Anticancer | Induces apoptosis and cell cycle arrest in various cancer cell lines. waocp.orgsigmaaldrich.comwiley.com | | | Inhibits telomerase expression and activity. nih.gov | | Antimicrobial | Exhibits antibacterial activity against Staphylococcus aureus by disrupting cell membrane integrity. frontiersin.orgnih.gov | | | Shows antifungal effects against Candida species. frontiersin.org | | Anti-parasitic | Demonstrates anti-schistosomal activity against Schistosoma mansoni. sigmaaldrich.complos.org | | Anti-inflammatory | Exhibits anti-inflammatory properties. ottokemi.comsigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14NO4.ClH.H2O/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;;/h2-8H,9-10H2,1H3;1H;1H2/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCOXSCAMNPLFI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099738-80-3 | |

| Record name | Sanguinarine Chloride Hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isolation, Synthesis, and Derivatization Strategies for Research Applications

Methodologies for Isolation and Purification from Natural Sources

Sanguinarine (B192314) is predominantly found in plants of the Papaveraceae family, such as Macleaya cordata, Sanguinaria canadensis, and Argemone mexicana. nih.govresearchgate.netmdpi.com The extraction and purification of sanguinarine from these botanical matrices are critical steps for obtaining high-purity material for research.

Modern extraction methods offer significant advantages over conventional techniques like maceration and Soxhlet extraction, primarily by improving efficiency and reducing solvent consumption and extraction time. nih.govnih.gov

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to rapidly heat the solvent and plant material, which increases the internal pressure within the plant cells, leading to cell wall rupture and enhanced release of target compounds. nih.gov One study identified MAE as the most effective method for extracting sanguinarine and the related alkaloid chelerythrine (B190780) from the fruit of Macleaya cordata, yielding 17.10 ± 0.4 mg/g of sanguinarine in just 5 minutes. researchgate.net

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency ultrasound waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant material generates microjets that disrupt cell walls, facilitating the penetration of the solvent and improving mass transfer, thereby increasing extraction efficiency. nih.govnih.gov

Ultrahigh-Pressure Extraction (UHPE): This technique, along with methods like pressurized liquid extraction (PLE), utilizes high pressure to enhance the extraction process. researchgate.netresearchgate.net High pressure forces the solvent into the plant matrix, increasing the contact between the solvent and the target compounds.

| Technique | Principle | Reported Efficiency for Sanguinarine | Advantages |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating, creating internal pressure that ruptures plant cells. nih.gov | Yielded 17.10 ± 0.4 mg/g from Macleaya cordata fruit in 5 minutes. researchgate.net | High speed, reduced solvent consumption. nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to create cavitation, disrupting cell structures. nih.gov | Considered a popular and efficient technique for alkaloid extraction. researchgate.net | Increased extraction efficiency, enhanced mass transfer. nih.gov |

| Ultrahigh-Pressure Extraction (UHPE) | Utilizes very high pressure to force solvent into the plant matrix. | Used for efficient extraction of sanguinarine from Macleaya cordata. researchgate.net | Effective for challenging matrices. |

Following extraction, the crude extract contains a mixture of alkaloids and other plant metabolites, necessitating sophisticated chromatographic techniques for the separation and purification of sanguinarine.

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. High-speed counter-current chromatography (HSCCC) and pH-zone-refining counter-current chromatography (PZRCCC) have been successfully applied. researchgate.netfao.org

In one PZRCCC method, a two-phase solvent system of chloroform-ethyl acetate-methanol-water (3:1:3:2, v/v/v/v) was used. researchgate.net Hydrochloric acid (10 mM) was added to the upper phase (stationary phase) and triethylamine (B128534) (10 mM) to the lower phase (mobile phase). researchgate.net This process yielded 750 mg of sanguinarine from 2.0 g of crude extract with a purity of over 95%. researchgate.net

Another HSCCC method used a solvent system of chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution (4:2:2, V/V/V), where the upper phase was the stationary phase and the lower phase was the mobile phase. fao.org This approach yielded 505 mg of sanguinarine chloride from 1000 mg of crude alkaloid extract, with a purity of 99.77% as determined by UPLC. fao.org

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial analytical tool for the quantification and purity assessment of sanguinarine. nih.gov A reliable HPLC-DAD method allows for the simultaneous separation and quantification of sanguinarine and other alkaloids like berberine (B55584) and chelerythrine. scielo.br A typical method involves a C18 column with a gradient mobile phase, such as acetonitrile (B52724) and acidified water, with detection at 254 nm. nih.govscielo.br This technique is sensitive, with limits of detection as low as 0.5-3 ng. nih.govnih.gov

| Technique | Solvent System / Mobile Phase | Purity Achieved | Reference |

|---|---|---|---|

| pH-Zone-Refining Counter-Current Chromatography (PZRCCC) | Chloroform-ethyl acetate-methanol-water (3:1:3:2, v/v/v/v) with HCl in the upper phase and triethylamine in the lower phase. | >95.0% | researchgate.net |

| High-Speed Counter-Current Chromatography (HSCCC) | Chloroform-methanol-0.2 mol/L hydrochloric acid aqueous solution (4:2:2, V/V/V). | 99.77% | fao.org |

| High-Performance Liquid Chromatography (HPLC) | Gradient using 0.2% formic acid/water/acetonitrile on a Nucleosil C18 column. | Analytical method for quantification; limit of detection is 0.5 ng. | nih.gov |

Chemical Synthesis Pathways of Sanguinarine and its Precursors

While isolation from natural sources is common, chemical and biotechnological synthesis offers an alternative route to sanguinarine, providing control over purity and enabling the production of precursors and analogs.

The complete biosynthetic pathway of sanguinarine, starting from L-tyrosine, has been extensively studied and elucidated. nih.govmdpi.com This pathway involves a series of enzymatic reactions that build the complex benzophenanthridine skeleton. researchgate.net Key intermediates in this pathway include (S)-norcoclaurine, (S)-reticuline, (S)-scoulerine, and protopine. nih.govnih.gov The enzymes involved are a cascade of methyltransferases, oxidases, and cytochrome P450 enzymes. mdpi.comnih.gov

Although efficient chemical total synthesis of sanguinarine has been reported, based on enzymatic mechanisms and using affordable starting materials, biotechnological approaches are gaining prominence for their potential sustainability and efficiency. nih.govmdpi.com

A significant advancement in sanguinarine production is the development of a complete biosynthetic pathway in engineered microorganisms. Researchers have successfully engineered the yeast Saccharomyces cerevisiae to produce sanguinarine de novo. nih.gov

This metabolic engineering feat involved:

Introducing 17 heterologous genes from plants and other organisms into the yeast genome to reconstruct the entire multi-step pathway from tyrosine. nih.gov

Implementing protein and cellular engineering strategies to overcome bottlenecks, such as optimizing the functional expression of cytochrome P450 enzymes and enhancing cofactor supply. nih.gov

Utilizing fed-batch fermentation, which achieved a final sanguinarine titer of 448.64 mg/L. nih.gov

This synthetic biology approach not only provides a renewable and scalable source of sanguinarine but also serves as a platform for producing novel derivatives. nih.govnih.gov

Design and Synthesis of Sanguinarine Derivatives and Analogs

The modification of the sanguinarine scaffold is a key strategy for investigating structure-activity relationships and potentially improving its properties. A primary motivation for creating derivatives is to enhance metabolic stability, as sanguinarine itself can be metabolized into less active compounds like dihydrosanguinarine (B1196270). nih.gov

A common approach involves the nucleophilic addition to the electrophilic C=N+ bond of the sanguinarine core. nih.gov Starting with sanguinarine chloride, a variety of derivatives have been synthesized:

Reduction: Treatment with sodium borohydride (B1222165) (NaBH₄) reduces the iminium bond to yield dihydrosanguinarine. nih.gov

Addition of Amines and Alkoxides: A one-pot reaction with various amines or sodium methoxide (B1231860) leads to the synthesis of derivatives with substituents at the C6-position. nih.gov

Addition of Carbon Nucleophiles: The use of Grignard reagents (e.g., CH₃BrMg) or cyanide reagents like trimethylsilyl (B98337) cyanide ((CH₃)₃SiCN) allows for the introduction of alkyl or cyano groups at the C6-position. nih.gov

Furthermore, the engineered yeast platform has been used to produce halogenated derivatives, such as fluorinated sanguinarine, by feeding the culture with halogenated tyrosine precursors. nih.gov This demonstrates a powerful method for generating novel analogs through biocatalysis.

| Starting Material | Reagent(s) | Type of Derivative | Reference |

|---|---|---|---|

| Sanguinarine chloride | NaBH₄ | Dihydrosanguinarine (reduced form) | nih.gov |

| Sanguinarine chloride | Various amines (e.g., morpholine) | C6-amino derivatives | nih.gov |

| Sanguinarine chloride | CH₃ONa | C6-methoxy derivative | nih.gov |

| Sanguinarine chloride | (CH₃)₃SiCN | C6-cyano derivative | nih.gov |

| Engineered Yeast Culture | 3-F-tyrosine (feed) | Fluorinated sanguinarine | nih.gov |

Strategies for Targeted Structural Modifications

The chemical architecture of sanguinarine offers specific sites that are amenable to targeted structural modifications. Research has primarily focused on two key areas: the electrophilic C6-position and the C=N+ iminium bond. These sites allow for the introduction of various functional groups to modulate the molecule's physicochemical properties and biological activity.

One of the principal strategies involves the nucleophilic addition to the iminium bond. This bond is a determining factor for some of the biological activities of sanguinarine. nih.gov The positively charged nitrogen atom makes the adjacent carbon atoms, particularly C6, susceptible to attack by nucleophiles. This reactivity has been exploited to introduce a variety of substituents, thereby altering the molecule's steric and electronic properties.

Another key strategy is the reduction of the iminium bond. For instance, reduction with sodium borohydride yields dihydrosanguinarine. nih.gov This modification significantly alters the planarity and electronic distribution of the molecule, providing a scaffold for further derivatization.

Furthermore, modifications at other positions on the aromatic ring system, while less common, are being explored to fine-tune the molecule's properties. These targeted modifications are essential for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological outcomes.

Synthesis of Specific Structural Analogs (e.g., C6-substituted derivatives)

Building upon the strategies for targeted modifications, the synthesis of specific structural analogs of sanguinarine has been a significant area of research. Among these, C6-substituted derivatives have been extensively investigated. The synthesis of these analogs typically starts from sanguinarine chloride, which serves as a readily available precursor. nih.gov

A common synthetic route involves the direct nucleophilic addition at the C6 position. This has been achieved using a variety of nucleophiles, including amines and Grignard reagents. nih.gov For example, reacting sanguinarine chloride with different amines in a one-pot reaction leads to the formation of a series of C6-amino derivatives. nih.gov Similarly, the use of Grignard reagents like methylmagnesium bromide allows for the introduction of alkyl groups at this position. nih.gov

These synthetic efforts have yielded a library of sanguinarine analogs with diverse functionalities at the C6 position. The biological evaluation of these compounds has provided valuable insights into how substitutions at this site affect their activity. For instance, studies on the anti-cancer properties of C6-substituted derivatives have shown that the introduction of hydrophilic groups is well-tolerated and can result in compounds with low micromolar inhibitory activity against cancer cell lines. nih.gov

Below is an interactive data table summarizing the in vitro cytotoxic activity of selected C6-substituted sanguinarine derivatives against two non-small cell lung cancer (NSCLC) cell lines, A549 and H1975.

Data sourced from studies on the biological evaluation of sanguinarine derivatives. nih.gov

Development of Bioconjugates for Research

The development of bioconjugates represents a sophisticated approach to harness the properties of sanguinarine for targeted research applications. Bioconjugation involves linking sanguinarine to other molecules, such as fluorescent probes, targeting ligands, or nanoparticles, to create hybrid molecules with novel functionalities.

A key feature of sanguinarine that is advantageous for the development of bioconjugates is its intrinsic fluorescence. nih.gov The sanguinarine molecule exhibits fluorescence that is sensitive to its environment, which can be utilized to probe its interactions with biological macromolecules. researchgate.net For instance, the fluorescence of sanguinarine changes upon binding to proteins, which can be used to study these interactions without the need for an external fluorescent label. researchgate.net

While the direct conjugation of sanguinarine to biomolecules is an emerging area, the principles of bioconjugation can be applied to its derivatives. The same reactive sites used for creating structural analogs, such as the C6 position, can be functionalized with linkers suitable for attachment to proteins, peptides, or nucleic acids. This would allow for the targeted delivery of sanguinarine to specific cells or tissues, which is a valuable tool for in vitro and in vivo studies.

Furthermore, sanguinarine and its derivatives can be encapsulated within or conjugated to nanoparticles to improve their stability and facilitate targeted delivery. nih.gov For example, sanguinarine-conjugated nanoparticles have been explored as a strategy to enhance its therapeutic effects in cancer research. nih.gov The development of such bioconjugates holds promise for creating advanced research tools for cellular imaging, targeted drug delivery, and mechanistic studies.

Advanced Analytical Characterization in Research

Spectroscopic Analysis for Structure-Function Correlation

Spectroscopic techniques are indispensable for elucidating the molecular structure of sanguinarine (B192314) chloride hydrate (B1144303) and understanding its interactions with other molecules. These methods provide detailed information on the compound's atomic composition, connectivity, and electronic properties, which are crucial for correlating its structure with its biological function.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of sanguinarine chloride hydrate. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to provide a detailed map of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and integration of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms in the molecule. For sanguinarine, the aromatic protons typically appear in the downfield region of the spectrum, while the protons of the methyl and methylenedioxy groups are found at characteristic upfield positions.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. The quaternary carbon atoms of the aromatic rings and the iminium moiety can be distinguished from the protonated carbons.

| ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ) for a Sanguinarine Derivative |

| 9.41 (s, 1H) |

| 8.55 (d, J = 8.9 Hz, 1H) |

| 8.51 (s, 1H) |

| 8.41 (d, J = 8.7 Hz, 1H) |

| 8.00 (d, J = 8.9 Hz, 1H) |

| 7.69 (d, J = 8.7 Hz, 1H) |

| 7.53 (s, 1H) |

| 6.39 (s, 2H) |

| 6.22 (s, 2H) |

| ¹³C NMR (101 MHz, DMSO-d₆) Chemical Shifts (δ) for a Sanguinarine Derivative |

| 148.73 |

| 148.53 |

| 145.65 |

| 145.01 |

| 143.56 |

| 139.22 |

| 129.94 |

| 128.82 |

| 128.03 |

| 127.66 |

| 120.55 |

| 119.32 |

| 116.74 |

| 114.71 |

| 112.35 |

| 104.93 |

| 103.39 |

| 102.04 |

| 101.41 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Studies

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound, thereby confirming its molecular identity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula.

In addition to molecular weight determination, MS, particularly tandem mass spectrometry (MS/MS), is invaluable for structural elucidation through fragmentation studies. The sanguinarine cation is a stable molecular ion, and under controlled fragmentation conditions, it yields a characteristic pattern of product ions. Common fragmentation pathways involve the loss of small neutral molecules. The analysis of these fragmentation patterns helps to confirm the connectivity of the different ring systems within the sanguinarine structure. For instance, in electrospray ionization (ESI) MS/MS, the sanguinarine molecular ion at m/z 332 can produce fragment ions at m/z 317, 304, and 274. mdpi.com

| Characteristic Mass Spectrometry Data for Sanguinarine |

| Molecular Ion (M⁺) |

| m/z |

| Major Fragment Ions |

| m/z |

| m/z |

| m/z |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used for both the quantitative analysis of this compound and for studying its interactions with biomolecules. Sanguinarine exhibits strong absorption in the UV-Vis region due to its extended conjugated aromatic system.

For quantitative analysis, the absorbance of a sanguinarine solution is measured at its wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in the solution. This relationship allows for the creation of a calibration curve from which the concentration of unknown samples can be determined.

UV-Vis spectroscopy is also a powerful tool for investigating the binding of sanguinarine to macromolecules such as proteins and nucleic acids. Upon binding, the electronic environment of the sanguinarine molecule is altered, leading to changes in its absorption spectrum, such as a shift in the λmax (bathochromic or hypsochromic shift) or a change in the molar absorptivity (hyperchromic or hypochromic effect). By monitoring these spectral changes as a function of the concentration of the interacting molecule, binding constants and stoichiometry of the interaction can be determined. For example, studies have shown that the interaction of sanguinarine with DNA and RNA results in hypochromic and bathochromic effects in its absorption spectrum. nih.gov

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the assessment of its purity. These methods are particularly important in the analysis of complex mixtures and for ensuring the quality of research materials.

High-Performance Liquid Chromatography (HPLC) in Research Settings

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment and quantification of this compound. The method's high resolution, sensitivity, and reproducibility make it ideal for separating sanguinarine from closely related alkaloids and potential impurities.

A typical HPLC system for the analysis of sanguinarine consists of a C18 reversed-phase column, a mobile phase composed of a mixture of an aqueous buffer (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), and a UV-Vis detector set to monitor the absorbance at one of sanguinarine's λmax values. The retention time of sanguinarine under specific chromatographic conditions is a characteristic parameter for its identification. The peak area is proportional to the concentration, allowing for accurate quantification. Purity is assessed by detecting and quantifying any other peaks present in the chromatogram. Commercial preparations of this compound often specify a purity of ≥98% as determined by HPLC.

| Typical HPLC Parameters for Sanguinarine Analysis |

| Stationary Phase |

| Mobile Phase |

| Detector |

| Wavelength |

| Quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of sanguinarine in complex biological and environmental matrices, such as plasma, urine, or feed samples, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comresearchgate.net This technique offers superior selectivity and sensitivity compared to HPLC with UV detection, allowing for the detection and quantification of sanguinarine at very low concentrations.

In an LC-MS/MS analysis, the sample is first subjected to a chromatographic separation, similar to HPLC. The eluent from the LC column is then introduced into the mass spectrometer. The mass spectrometer is typically operated in the selected reaction monitoring (SRM) mode, where the precursor ion (the molecular ion of sanguinarine) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This high degree of specificity minimizes interferences from the sample matrix, enabling accurate and precise quantification. The method often involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, to remove the bulk of the matrix components before analysis.

| Illustrative LC-MS/MS Parameters for Sanguinarine Quantification |

| Chromatography |

| Ionization |

| Precursor Ion (m/z) |

| Product Ion (m/z) |

| Mode |

| Application |

Crystallographic Analysis for Solid-State Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide unambiguous information about the molecular structure of sanguinarine chloride in the solid state, including the planarity of its aromatic system, the conformation of the molecule, and the specific coordination of the chloride ion and any water molecules of hydration within the crystal lattice. Such an analysis would also reveal intermolecular interactions, such as stacking of the aromatic rings and hydrogen bonding, which govern the packing of the molecules in the crystal.

Cellular and Molecular Mechanisms of Action in Preclinical Models

Modulation of Cellular Homeostasis and Fate

Sanguinarine (B192314) chloride hydrate (B1144303) disrupts the delicate balance of cellular homeostasis, influencing cell cycle progression and activating programmed cell death pathways. Its multifaceted interactions with cellular machinery underscore its potential as a cytotoxic agent in various cancer models.

Sanguinarine has been shown to induce cell cycle arrest at different phases, depending on the cell type and experimental conditions. A primary mechanism involves the modulation of key regulatory proteins that govern cell cycle progression.

In androgen-responsive (LNCaP) and androgen-unresponsive (DU145) human prostate carcinoma cells, treatment with sanguinarine leads to a dose-dependent arrest of cells in the G0/G1 phase of the cell cycle researchgate.net. This arrest is mediated by a significant induction of cyclin kinase inhibitors (CKIs), specifically p21/WAF1 and p27/KIP1 researchgate.net. Concurrently, sanguinarine treatment results in the downregulation of cyclins D1, D2, and E, as well as their catalytic partners, the cyclin-dependent kinases (CDKs) 2, 4, and 6 researchgate.net. This coordinated action effectively halts the cell's progression from the G1 to the S phase.

In other cancer models, such as hepatocellular carcinoma, sanguinarine induces cell cycle arrest through a p53-dependent pathway nih.gov. It increases the expression of p53, which in turn upregulates miR-16-2. This microRNA then targets and decreases the expression of cyclin D1, contributing to cell cycle blockade nih.gov. Furthermore, sanguinarine has been observed to induce G2/M phase arrest in various cancer cell lines nih.govresearchgate.netresearchgate.net. This is often associated with the downregulation of critical G2/M transition proteins like cyclin B1 and the phosphatase Cdc25C, which are necessary for the activation of the cyclin B1/CDK1 complex that drives mitotic entry researchgate.net. The inhibition of signaling pathways such as the PI3K/Akt pathway has also been implicated in sanguinarine-induced cell cycle arrest in triple-negative breast cancer cells nih.gov.

Table 1: Effect of Sanguinarine on Cell Cycle Regulatory Proteins

| Cell Line | Cell Cycle Phase Arrest | Upregulated Proteins | Downregulated Proteins | Reference |

|---|---|---|---|---|

| LNCaP, DU145 (Prostate) | G0/G1 | p21/WAF1, p27/KIP1 | Cyclin D1, Cyclin D2, Cyclin E, CDK2, CDK4, CDK6 | researchgate.net |

| Hepatocellular Carcinoma | Not Specified | p53, miR-16-2 | Cyclin D1 | nih.gov |

| Various Cancer Cells | G2/M | - | Cyclin B1, Cdc25C | nih.govresearchgate.netresearchgate.net |

| MDA-MB-231, MDA-MB-468 (Breast) | Not Specified | - | Akt (PI3K/Akt pathway) | nih.gov |

Sanguinarine is a potent inducer of apoptosis, activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways in a variety of cancer cells researchgate.netnih.govresearchgate.net. The activation of these pathways converges on a cascade of cysteine-aspartic proteases known as caspases.

The intrinsic pathway is initiated by mitochondrial outer membrane permeabilization. Sanguinarine treatment disrupts the mitochondrial membrane potential and promotes the release of cytochrome c from the mitochondria into the cytosol nih.govnih.gov. This event is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Sanguinarine shifts the balance in favor of apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax researchgate.netnih.govnih.govresearchgate.netresearchgate.net. This increased Bax/Bcl-2 ratio is a critical determinant for mitochondrial integrity and subsequent caspase activation researchgate.netnih.govresearchgate.net. Once in the cytosol, cytochrome c forms the apoptosome, leading to the activation of the initiator caspase-9 researchgate.netnih.gov.

The extrinsic pathway is also engaged by sanguinarine, as evidenced by the activation of the initiator caspase-8 researchgate.netnih.govnyu.edu. Both the intrinsic and extrinsic pathways culminate in the activation of the executioner caspase-3 researchgate.netresearchgate.netnih.govnyu.edu. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis researchgate.netnih.govresearchgate.netnyu.edunih.gov. The cleavage of PARP impairs its ability to repair DNA damage, thereby facilitating cell death.

Recent studies have identified that sanguinarine can also induce ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides frontiersin.org. In human cervical and gastric cancer cells, sanguinarine-induced ferroptosis is associated with the downregulation of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione (B108866) Peroxidase 4 (GPX4) nih.govresearchgate.net. SLC7A11 is a component of the cystine/glutamate antiporter system, which is crucial for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). GPX4 is a key enzyme that utilizes GSH to detoxify lipid peroxides.

By downregulating SLC7A11, sanguinarine leads to GSH depletion, which in turn inactivates GPX4 nih.govresearchgate.net. This impairment of the cell's primary defense against lipid peroxidation, coupled with an accumulation of the labile iron pool, results in overwhelming lipid-based reactive oxygen species (ROS) and subsequent ferroptotic cell death nih.govnyu.edu. In prostate cancer, sanguinarine chloride induces ferroptosis through the ROS/USP47/BACH1/HMOX1 signaling axis nih.govnih.gov. It promotes the degradation of the transcriptional repressor BACH1, leading to the upregulation of Heme Oxygenase 1 (HMOX1), a key enzyme in heme catabolism that releases free iron, thereby sensitizing cells to ferroptosis nih.govnih.gov.

Table 2: Key Molecular Events in Sanguinarine-Induced Ferroptosis

| Cellular Process | Molecular Target/Event | Consequence | Cancer Model | Reference |

|---|---|---|---|---|

| Iron Metabolism | Increased labile iron pool | Promotes lipid peroxidation | Cervical Cancer | nih.govnyu.edu |

| Antioxidant Defense | SLC7A11 downregulation | Inhibits cystine uptake, leads to GSH depletion | Cervical, Gastric Cancer | nih.govresearchgate.net |

| Antioxidant Defense | GPX4 downregulation/inactivation | Inability to detoxify lipid peroxides | Gastric Cancer | researchgate.net |

| Lipid Metabolism | Lipid peroxidation accumulation | Cell membrane damage and death | Cervical Cancer | nih.govnyu.edu |

| Gene Regulation | BACH1 degradation, HMOX1 upregulation | Increased free iron | Prostate Cancer | nih.govnih.gov |

A central mechanism underlying the cytotoxic effects of sanguinarine is its ability to induce the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) researchgate.netresearchgate.netmedchemexpress.commdpi.com. The accumulation of ROS creates a state of oxidative stress, where the cellular antioxidant capacity is overwhelmed, leading to damage of cellular components, including lipids, proteins, and DNA.

This ROS generation is not merely a byproduct but a critical upstream event that triggers downstream signaling for both apoptosis and ferroptosis nih.govnyu.edumedchemexpress.com. In the context of apoptosis, ROS can promote the opening of the mitochondrial permeability transition pore, facilitating the release of cytochrome c nih.govmdpi.com. The essential role of ROS is demonstrated by experiments where the pretreatment of cells with antioxidants, such as N-acetylcysteine (NAC), significantly attenuates sanguinarine-induced apoptosis and PARP cleavage researchgate.netmdpi.com.

Similarly, in ferroptosis, sanguinarine-induced ROS contribute to the instability of the BACH1 protein and promote lipid peroxidation, both of which are key drivers of this cell death pathway nih.govnih.govnih.govresearchgate.net. While sanguinarine is a potent ROS inducer, it has also been shown to modulate cellular oxidative stress responses. In some contexts, it can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway nih.gov. Nrf2 is a master transcriptional regulator that controls the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HMOX1) and superoxide dismutase (SOD) frontiersin.orgmdpi.commdpi.com. This activation may represent a cellular defense mechanism against the initial wave of sanguinarine-induced oxidative stress.

Induction of Programmed Cell Death Pathways

Regulation of Gene Expression and Transcriptional Activities

Sanguinarine exerts profound effects on cellular function by modulating the activity of key transcription factors and altering the expression of their target genes.

A prominent target of sanguinarine is the Nuclear Factor-kappa B (NF-κB) signaling pathway researchgate.netresearchgate.netnih.gov. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation mdpi.com. In many cancers, NF-κB is constitutively active, promoting tumor growth and resistance to therapy. Sanguinarine has been shown to be a potent inhibitor of NF-κB activation induced by various stimuli researchgate.net. It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory subunit IκBα, which normally sequesters NF-κB in the cytoplasm researchgate.net. By blocking IκBα degradation, sanguinarine prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of its target genes researchgate.netnih.gov.

Furthermore, sanguinarine has been identified as an inhibitor of telomerase expression and activity nih.gov. It suppresses the transcription of the human telomerase reverse transcriptase (hTERT) gene, the catalytic subunit of telomerase, by downregulating the activity of several transcription factors that bind to the hTERT promoter, including c-Myc and the p65 subunit of NF-κB nih.gov.

The compound also affects the expression of genes involved in angiogenesis. Studies have shown that sanguinarine can downregulate the expression of Vascular Endothelial Growth Factor (VEGF) at both the mRNA and protein levels, which is critical for tumor neovascularization nih.govdiscovmed.com. As mentioned previously, sanguinarine also modulates the Nrf2 pathway, a key regulator of the antioxidant response, leading to the transcriptional activation of numerous cytoprotective genes nih.govfrontiersin.orgmdpi.com. This dual ability to suppress pro-survival and pro-angiogenic transcription factors while activating protective stress-response pathways highlights the complexity of its impact on gene expression.

Transcriptional Control of Pro- and Anti-Apoptotic Genes

Sanguinarine significantly influences the delicate balance between cell survival and programmed cell death (apoptosis) by altering the expression of key regulatory genes. A primary mechanism is the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.

Research has consistently shown that sanguinarine treatment leads to the downregulation of anti-apoptotic proteins, such as Bcl-2, and the upregulation of pro-apoptotic proteins, like Bax researchgate.netmdpi.com. This shift in the Bax/Bcl-2 ratio is a critical determinant of mitochondrial membrane permeability and the subsequent release of cytochrome c, a key step in initiating the caspase cascade researchgate.netviamedica.pl. For instance, in human leukemia U937 cells, sanguinarine-induced apoptosis was directly associated with the downregulation of Bcl-2 and upregulation of Bax researchgate.net. Similarly, in non-small cell lung cancer (NSCLC) cells, an increased Bax/Bcl-2 ratio was observed following sanguinarine treatment viamedica.pl.

Beyond the Bcl-2 family, studies in human neuroblastoma SH-SY5Y cells have demonstrated that sanguinarine can decrease the expression of other anti-apoptotic genes, including NOL3 and BCL2L2, without significantly affecting the expression of pro-apoptotic genes in this specific cell line nih.govmdpi.comnih.gov. This selective targeting of survival genes underscores a crucial aspect of its mechanism.

Table 1: Effect of Sanguinarine on Apoptotic Gene and Protein Expression

| Cell Line | Effect | Target Gene/Protein | Reference |

|---|---|---|---|

| Human Leukemia (U937) | Downregulation | Bcl-2 | researchgate.net |

| Human Leukemia (U937) | Upregulation | Bax | researchgate.net |

| Non-Small Cell Lung Cancer (NCI-H-1975, HCC-827) | Increased Ratio | Bax/Bcl-2 | viamedica.pl |

| Precursor B Acute Lymphoblastic Leukemia (Various) | Downregulation | Bcl-2 | mdpi.com |

| Precursor B Acute Lymphoblastic Leukemia (Various) | Upregulation | Bax | mdpi.com |

| Human Neuroblastoma (SH-SY5Y) | Downregulation | NOL3, BCL2L2 | nih.govmdpi.comnih.gov |

Modulation of Key Transcription Factor Activities (e.g., NF-κB, STAT3, HIF-1α, c-MYC, p65)

Sanguinarine exerts profound effects on several key transcription factors that are pivotal in controlling inflammation, cell survival, proliferation, and adaptation to hypoxia.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Sanguinarine is a potent inhibitor of the NF-κB signaling pathway nih.govdntb.gov.ua. It has been shown to block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit that sequesters NF-κB in the cytoplasm dntb.gov.ua. This prevents the nuclear translocation and DNA binding of the active NF-κB p65 subunit nih.gov. In triple-negative breast cancer (TNBC) cells, sanguinarine significantly inhibited the protein expression of both IKBKE (an upstream regulator) and NF-κB p65 nih.gov. This inhibition of NF-κB activity is a key component of sanguinarine's anti-inflammatory and anti-cancer effects.

STAT3 (Signal Transducer and Activator of Transcription 3): Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation and survival. Sanguinarine effectively suppresses both constitutive and interleukin-6 (IL-6)-induced STAT3 activation mdpi.comresearchgate.net. It achieves this by inhibiting the phosphorylation of STAT3 at two critical residues, Tyrosine 705 (Tyr705) and Serine 727 (Ser727) researchgate.netdntb.gov.ua. This inhibition is linked to the suppression of upstream kinases such as Janus-activated Kinase 2 (JAK2) and Src viamedica.plresearchgate.net. By blocking STAT3 phosphorylation, sanguinarine prevents its dimerization, nuclear translocation, and transcriptional activity viamedica.pl.

HIF-1α (Hypoxia-Inducible Factor-1α): Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α drives the expression of genes involved in angiogenesis, metastasis, and metabolic adaptation. Sanguinarine has been shown to combat hypoxia-induced pathways by attenuating HIF-1α protein levels researchgate.net. It achieves this by inhibiting the MAPK/ERK pathway and promoting the proteasomal degradation of HIF-1α researchgate.net. Furthermore, sanguinarine disrupts the nuclear colocalization and interaction between HIF-1α and phosphorylated STAT3, preventing the formation of a transcriptional complex that drives tumor progression mdpi.comnih.govresearchgate.net.

c-MYC and p65: As downstream consequences of its effects on upstream signaling, sanguinarine downregulates the expression of STAT3-mediated genes, including the proto-oncogene c-myc viamedica.plresearchgate.net. Additionally, its inhibitory action on telomerase has been shown to be dependent on the downregulation of the NF-κB subunit p65 nih.gov.

Table 2: Modulation of Transcription Factor Activity by Sanguinarine

| Transcription Factor | Effect | Mechanism | Cell Line Example(s) | Reference |

|---|---|---|---|---|

| NF-κB (p65) | Inhibition | Blocks IκBα phosphorylation/degradation; inhibits p65 expression. | Triple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468) | nih.gov |

| STAT3 | Inhibition | Inhibits phosphorylation at Tyr705 and Ser727 via suppression of JAK2 and Src. | Prostate Cancer (DU145, C4-2B, LNCaP) | mdpi.commdpi.comresearchgate.net |

| HIF-1α | Inhibition | Promotes proteasomal degradation; disrupts interaction with STAT3. | Breast Cancer (MDA-MB-231) | researchgate.netnih.gov |

| c-MYC | Downregulation | Suppression of STAT3-mediated gene expression. | Prostate Cancer (DU145) | viamedica.plresearchgate.net |

Impact on Telomerase Reverse Transcriptase (hTERT) Expression and Telomerase Activity

Telomerase, a reverse transcriptase that maintains telomere length, is reactivated in the vast majority of cancer cells, enabling their replicative immortality. Sanguinarine chloride has been identified as a potent dual-function inhibitor of this critical enzyme nih.govresearchgate.net.

Firstly, sanguinarine suppresses the expression of the catalytic subunit of telomerase, hTERT, at the transcriptional level. It modulates the activity of the hTERT promoter without affecting the stability of its mRNA nih.gov. This transcriptional repression is achieved by downregulating key transcription factors that control hTERT expression, notably c-MYC and the NF-κB subunit p65 nih.gov. Studies have confirmed that reintroducing p65 into cells can partially rescue the inhibitory effect of sanguinarine on hTERT expression, highlighting the p65-dependent nature of this mechanism nih.govresearchgate.net.

Secondly, sanguinarine can directly inhibit the enzymatic activity of telomerase nih.gov. This direct inhibition is thought to occur through the binding of sanguinarine to G-quadruplex structures. These are secondary structures that can form in guanine-rich nucleic acid sequences, such as those found in human telomeres and the promoter region of the c-MYC gene. By stabilizing these G-quadruplex structures, sanguinarine can block the access of telomerase to the telomeres, thereby inhibiting its function nih.gov. In vitro assays using reconstituted telomerase have shown that sanguinarine can impede its activity at nanomolar concentrations nih.gov.

The long-term consequence of this dual inhibition—suppressing hTERT expression and directly blocking its activity—is the progressive shortening of telomeres, which ultimately leads to cell growth retardation and the induction of cellular senescence in cancer cells nih.govresearchgate.net.

Table 3: Sanguinarine's Impact on Telomerase

| Mechanism | Details | Consequence | Reference |

|---|---|---|---|

| Transcriptional Repression | Suppresses hTERT promoter activity via downregulation of p65 and c-MYC. | Decreased synthesis of the hTERT protein. | nih.govresearchgate.net |

| Direct Enzyme Inhibition | Binds to and stabilizes G-quadruplex structures in telomeric DNA; may bind directly to hTERT. | Blocks catalytic activity of the telomerase enzyme. | nih.gov |

| Cellular Outcome | Long-term treatment leads to telomere attrition and cellular senescence. | Inhibition of cancer cell proliferation. | nih.govresearchgate.net |

Interactions with Intracellular Macromolecules

Sanguinarine's biological activity is also defined by its direct physical interactions with essential macromolecules, including nucleic acids, proteins, and cytoskeletal components.

DNA Intercalation and Nucleic Acid Binding Dynamics

Sanguinarine is a well-characterized DNA intercalating agent researchgate.net. This interaction is primarily mediated by its planar, cationic iminium form, which inserts itself between the base pairs of the DNA double helix nih.gov. The neutral alkanolamine form, in contrast, shows no affinity for duplex DNA mdpi.com.

The intercalation of sanguinarine into the DNA helix results in significant structural and functional consequences. It causes a lengthening of the DNA contour and unwinds covalently closed superhelical DNA by approximately 27° nih.gov. Spectroscopic studies reveal a preference for GC-rich sequences nih.govmdpi.com. X-ray crystallography has provided a high-resolution view of this interaction, showing the sanguinarine molecule stacked in a non-classical intercalation site formed by six base pairs in a d(CGTACG)2 sequence mdpi.com.

Beyond standard B-form DNA, sanguinarine exhibits a strong affinity for non-canonical DNA structures, particularly G-quadruplexes researchgate.net. It binds with high affinity (~10⁵ M⁻¹) to G-quadruplexes found in the human telomeric region and the promoter of the c-myc gene researchgate.net. This interaction, which involves the stacking of sanguinarine on the G-quartets, stabilizes the quadruplex structure and is a key mechanism behind its telomerase-inhibiting activity researchgate.net. Sanguinarine can also induce the formation of antiparallel G-quadruplex structures in human telomeric DNA under specific conditions dntb.gov.ua. Furthermore, sanguinarine has been shown to bind to other nucleic acid structures, including single pyrimidine bulges in hairpin DNA and tRNA researchgate.netnih.gov.

Protein Binding Modalities (e.g., Serum Albumins, Lysozyme, Hemoglobin)

Sanguinarine interacts with various proteins, and its binding characteristics are notably dependent on both the specific protein and the chemical form of the alkaloid (charged iminium vs. neutral alkanolamine).

Serum Albumins: Sanguinarine binds to bovine serum albumin (BSA), a major transport protein in the blood. Spectroscopic and calorimetric studies have shown that the neutral alkanolamine form has a higher binding affinity for BSA than the charged iminium form mdpi.com. The binding for both forms occurs at Site I (subdomain IIA) of the protein mdpi.com. The interaction induces conformational changes, reducing the α-helical content of BSA. The thermodynamics differ significantly: iminium binding is primarily enthalpy-driven, suggesting electrostatic interactions, whereas alkanolamine binding is favored by both negative enthalpy and a strong positive entropy change, indicating the major role of hydrophobic forces mdpi.com.

Lysozyme: Similar to BSA, the neutral alkanolamine form of sanguinarine binds more strongly to lysozyme than the iminium form nih.gov. Molecular docking studies suggest the binding site is located within the catalytic cleft of the enzyme, near key residues Trp-62 and Trp-63 nih.gov. The thermodynamic profiles are distinct: iminium binding is endothermic and driven by electrostatic and hydrophobic forces, while alkanolamine binding is exothermic and dominated by hydrogen bonding nih.gov.

Hemoglobin: In contrast to serum albumin and lysozyme, the charged iminium form of sanguinarine binds to hemoglobin with an affinity approximately one order of magnitude higher than the neutral alkanolamine form dntb.gov.ua. The binding site for both forms is located near the β-Trp37 residue at the α1β2 interface of the protein dntb.gov.ua. The binding of the iminium form is exothermic, driven by electrostatic and hydrogen bonding interactions, while the alkanolamine interaction is endothermic and dominated by hydrophobic forces dntb.gov.uaresearchgate.net. The stronger binding of the iminium form also induces more significant changes in the secondary structure of hemoglobin dntb.gov.ua.

Table 4: Comparison of Sanguinarine Binding to Different Proteins

| Protein | Higher Affinity Form | Binding Site | Primary Driving Forces (Iminium) | Primary Driving Forces (Alkanolamine) | Reference |

|---|---|---|---|---|---|

| Bovine Serum Albumin (BSA) | Alkanolamine | Site I (Subdomain IIA) | Enthalpy (Electrostatic) | Enthalpy & Entropy (Hydrophobic) | mdpi.com |

| Lysozyme | Alkanolamine | Catalytic Site (near Trp-62/63) | Electrostatic & Hydrophobic | Hydrogen Bonding | nih.gov |

| Hemoglobin | Iminium | α1β2 interface (near β-Trp37) | Electrostatic & H-Bonding | Hydrophobic | dntb.gov.ua |

Disruption of Microtubule Assembly and Cytoskeletal Dynamics

Sanguinarine inhibits cell proliferation in part by interfering with the structure and function of the cellular cytoskeleton, particularly microtubules nih.gov. Microtubules are dynamic polymers of tubulin that are essential for maintaining cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.

In vitro studies have demonstrated that sanguinarine directly inhibits the polymerization of tubulin into microtubules nih.govmdpi.com. The IC₅₀ value for this inhibition has been reported as 48.41 ± 3.73 μM mdpi.com. The binding of sanguinarine directly to the tubulin protein induces conformational changes nih.govdntb.gov.ua.

The effects of sanguinarine on the microtubule network are concentration-dependent. At lower effective concentrations in cancer cells (e.g., HeLa cells), it causes the depolymerization of microtubules in both interphase and mitotic cells, leading to a disruption of chromosome organization nih.gov. At slightly higher concentrations (~2 μM), it can induce the bundling of interphase microtubules and the formation of granular tubulin aggregates nih.gov. This disruption of microtubule dynamics contributes significantly to sanguinarine's antiproliferative activity. Interestingly, unlike many other microtubule-disrupting agents such as taxanes or vinca alkaloids, sanguinarine does not typically cause a significant arrest of the cell cycle in the G2/M phase nih.govmdpi.com.

In addition to its effects on microtubules, sanguinarine has also been shown to affect the actin cytoskeleton. Studies in cancer cells have indicated that sanguinarine treatment can lead to a reduction in the mass of actin filaments, suggesting a broader impact on cytoskeletal integrity mdpi.comdntb.gov.ua.

Enzyme and Signaling Pathway Modulation

Sanguinarine's interaction with key cellular enzymes and signaling cascades underscores its potential biological activities. It has been shown to directly inhibit certain protein phosphatases, regulate the expression and activity of matrix metalloproteinases, and interfere with major kinase signaling pathways that govern cell fate and function.

Sanguinarine has been identified as a potent and specific inhibitor of Protein Phosphatase 2C (PP2C) in vitro. nih.govresearchgate.net Research has demonstrated that it inhibits PP2C in a competitive manner with respect to the substrate α-casein, exhibiting a Ki value of 0.68 μM. nih.govresearchgate.net This inhibition is selective for PP2C when compared to other protein phosphatases such as PP1, PP2A, and PP2B. nih.govresearchgate.net The inhibition of PP2C by sanguinarine can lead to downstream effects, such as the phosphorylation of p38, a known substrate of PP2Cα, which is involved in apoptosis. nih.gov

Furthermore, sanguinarine has been shown to inhibit Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1), a dual-specificity phosphatase that negatively regulates MAPK signaling. frontiersin.orgscielo.org.za In preclinical studies using breast cancer cells, treatment with sanguinarine significantly decreased the expression of MKP-1. scielo.org.za The inhibition of MKP-1 by sanguinarine has been linked to an enhanced sensitivity of cancer cells to chemotherapeutic agents like doxorubicin (B1662922), suggesting that sanguinarine can modulate cellular responses to stress and therapeutic interventions by targeting key phosphatases. scielo.org.za Inhibition of MKP-1 via sanguinarine treatment has been demonstrated to enhance cell death and radiosensitivity in breast cancer cells. researchgate.net

Table 1: Sanguinarine's Effect on Protein Phosphatases

| Phosphatase | Effect of Sanguinarine | Model System | Key Findings |

|---|---|---|---|

| PP2C | Competitive Inhibition | In vitro | Potent and specific inhibitor with a Ki of 0.68 μM. nih.govresearchgate.net |

| MKP-1 | Decreased Expression | Breast Cancer Cells | Sensitizes cells to doxorubicin-induced apoptosis. scielo.org.za |

Matrix metalloproteinases (MMPs) are crucial enzymes involved in the degradation of the extracellular matrix, a process integral to tissue remodeling, tumor invasion, and metastasis. mdpi.comnih.gov Sanguinarine has been shown to modulate the activity and expression of MMP-2 and MMP-9. spandidos-publications.comnih.gov

In studies involving TPA-induced breast cancer cells, sanguinarine inhibited the expression of both MMP-9 mRNA and protein in a dose-dependent manner. spandidos-publications.comnih.gov This inhibition of MMP-9 expression was also accompanied by a significant decrease in its enzymatic activity. spandidos-publications.com The regulatory effect of sanguinarine on MMPs is also linked to its influence on their endogenous inhibitors. Sanguinarine treatment has been observed to slightly induce the expression of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) and TIMP-2, which are specific inhibitors of MMP-9. spandidos-publications.comnih.gov The modulation of both MMPs and their inhibitors suggests a multi-faceted approach by which sanguinarine can influence the invasive potential of cells. spandidos-publications.commdpi.com

Table 2: Sanguinarine's Regulation of Matrix Metalloproteinases

| Metalloproteinase | Sanguinarine's Effect | Associated Molecules | Model System |

|---|---|---|---|

| MMP-2 | Regulation of activity and expression | TIMPs | Cancer cell lines |

| MMP-9 | Inhibition of expression and activity | TIMP-1, TIMP-2 | TPA-induced breast cancer cells. spandidos-publications.comnih.gov |

Sanguinarine has been demonstrated to interact with several critical kinase signaling cascades that regulate cellular processes like proliferation, survival, and apoptosis. researchgate.netmdpi.com

The Phosphoinositide 3-kinase (PI3K)-Akt pathway, a key regulator of cell survival, is a target of sanguinarine. nih.gov In triple-negative breast cancer cells, sanguinarine has been shown to inhibit the expression of Akt protein. nih.gov This inhibition is implicated in the induction of apoptosis and cell cycle arrest, highlighting the role of the PI3K/Akt pathway as a key mechanism behind sanguinarine's effects. nih.govcellsignal.com

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK1/2, JNK, and p38 cascades, is also significantly modulated by sanguinarine. mdpi.com In TPA-stimulated breast cancer cells, sanguinarine suppressed the phosphorylation of Akt and ERK. spandidos-publications.comnih.gov The compound's ability to inhibit PP2C leads to the phosphorylation of p38 MAPK, which can trigger apoptosis. nih.gov The interplay between these pathways is complex; for instance, there is known crosstalk between the p38 and ERK1/2 signaling pathways in the downregulation of certain cellular signals. mdpi.com Sanguinarine's ability to influence multiple nodes within these interconnected kinase networks underscores its pleiotropic effects on cell signaling. nih.gov

The progression of the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits. youtube.commdpi.com Sanguinarine has been shown to induce cell cycle arrest by modulating the expression of these key regulatory proteins. nih.govaacrjournals.org

In human prostate carcinoma cells, sanguinarine treatment led to a dose-dependent arrest of cells in the G0-G1 phase of the cell cycle. nih.gov This was associated with a significant downregulation of cyclins D1, D2, and E, as well as CDKs 2, 4, and 6. nih.govaacrjournals.org Concurrently, sanguinarine induced the expression of the cyclin kinase inhibitors p21/WAF1 and p27/KIP1. nih.govaacrjournals.org This coordinated modulation of the cyclin-CDK machinery effectively halts cell cycle progression and contributes to the antiproliferative effects of sanguinarine. nih.gov

Table 3: Sanguinarine's Effect on Cell Cycle Regulators in Prostate Carcinoma Cells

| Molecule Type | Specific Molecules Affected | Effect of Sanguinarine |

|---|---|---|

| Cyclin Kinase Inhibitors | p21/WAF1, p27/KIP1 | Induction of expression. nih.govaacrjournals.org |

| Cyclins | Cyclin D1, D2, E | Downregulation of expression. nih.govaacrjournals.org |

| Cyclin-Dependent Kinases | CDK2, CDK4, CDK6 | Downregulation of expression. nih.govaacrjournals.org |

Effects on Cellular Barriers and Permeability

Beyond its intracellular targets, sanguinarine exhibits profound effects on the physical barriers of cells, particularly in bacteria. Its ability to disrupt cell wall and membrane integrity is a cornerstone of its antimicrobial activity.

Sanguinarine has been demonstrated to interfere with the integrity and permeability of the cell wall and membrane of bacteria such as Staphylococcus aureus and Providencia rettgeri. nih.govresearchgate.netnih.gov In studies on S. aureus, sanguinarine chloride hydrate (SGCH) was shown to damage the cellular structure, leading to increased permeability. nih.govresearchgate.net This was confirmed by scanning electron microscopy images and an increase in extracellular alkaline phosphatase (AKP) and Na+K+, Ca2+Mg2+-ATP activities. nih.govresearchgate.net

Similarly, against P. rettgeri, sanguinarine destroyed the integrity of the cell membrane, which was evidenced by decreases in intracellular ATP concentration, intracellular pH, and cell membrane potential. nih.govresearchgate.net Electron microscopy revealed significant morphological changes, including cell surface collapse and expansion, indicative of cell wall destruction. nih.gov This disruption of the cell envelope is a key mechanism of sanguinarine's bactericidal action. embopress.org

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-casein |

| Doxorubicin |

| TPA (12-O-tetradecanoylphorbol-13-acetate) |

| p21/WAF1 |

| p27/KIP1 |

| Cyclin D1 |

| Cyclin D2 |

| Cyclin E |

| CDK2 |

| CDK4 |

Inhibition of Fungal Biofilm Formation and Cyclic AMP Pathway Suppression

This compound has demonstrated significant efficacy in the inhibition of fungal biofilm formation, a critical virulence factor for many pathogenic fungi, notably Candida albicans. The compound's mechanism of action in this regard is multifaceted, involving the disruption of biofilm integrity and the suppression of key signaling pathways that regulate fungal morphogenesis and adhesion.

Preclinical studies have shown that sanguinarine inhibits the formation of C. albicans biofilms in a concentration-dependent manner. At a concentration of 1.6 μg/ml, sanguinarine was observed to inhibit biofilm formation by 72.9% nih.gov. Even at a lower concentration of 0.4 μg/ml, a significant inhibition of 26.9% was recorded nih.gov. The inhibitory effect of sanguinarine extends to both mono- and dual-species biofilms. For instance, sanguinarine exhibited potent activity against biofilms of C. albicans and Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 4 μg/mL and 2 μg/mL against single cultures, respectively nih.gov. For mixed cultures of these two species, the MIC was 8 μg/mL nih.gov.

Furthermore, sanguinarine is also effective against mature, pre-formed biofilms. At a concentration of 3.2 μg/ml, it was found to disrupt mature C. albicans biofilms by 68.3% nih.gov. A lower concentration of 0.8 μg/ml still resulted in a 23.3% reduction in mature biofilms nih.gov. In addition to reducing biofilm mass, sanguinarine can induce a morphological transition in C. albicans from the hyphal form, which is crucial for biofilm formation and invasion, to the unicellular yeast form at a concentration of 8 μg/mL nih.gov.

The underlying mechanism for these antibiofilm effects has been linked to the suppression of the cyclic AMP (cAMP) signaling pathway nih.gov. The cAMP pathway is a critical regulator of fungal development, including the yeast-to-hypha transition, which is essential for biofilm formation nih.govnih.gov. Research has shown that sanguinarine treatment leads to the downregulation of several genes that are regulated by the cAMP pathway nih.gov. These include genes pivotal for adhesion and filamentation, such as ALS3, ECE1, HWP1, and HGC1 nih.gov. This indicates that sanguinarine's interference with the cAMP pathway is a key component of its antibiofilm activity nih.gov.

Table 1: Inhibitory Effects of Sanguinarine on Candida albicans Biofilm Formation

| Sanguinarine Concentration | Biofilm Formation Inhibition (%) | Mature Biofilm Destruction (%) |

|---|---|---|

| 0.4 µg/mL | 26.9% | Not Reported |

| 0.8 µg/mL | Not Reported | 23.3% |

| 1.6 µg/mL | 72.9% | Not Reported |

| 3.2 µg/mL | Not Reported | 68.3% |

Table 2: Minimum Inhibitory Concentration (MIC) of Sanguinarine Against Biofilms

| Organism(s) | MIC (µg/mL) |

|---|---|

| Candida albicans (mono-species) | 4 |

| Staphylococcus aureus (mono-species) | 2 |

| C. albicans & S. aureus (dual-species) | 8 |

Preclinical Research Models and Experimental Methodologies

In Vitro Cellular Research Models

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of action of Sanguinarine (B192314) chloride hydrate (B1144303). These models allow for controlled investigation of its effects on various cell types, from cancerous and non-cancerous mammalian cells to microorganisms and parasites.

Sanguinarine chloride hydrate has been extensively evaluated for its effects on a variety of cancer cell lines, demonstrating a consistent capacity to inhibit proliferation, induce cell cycle arrest, and promote apoptosis through multiple signaling pathways.

Triple-Negative Breast Cancer (TNBC): In TNBC cell lines, such as MDA-MB-231 and MDA-MB-468, sanguinarine has been shown to reduce cell viability and growth. waocp.orgnih.gov It inhibits the inflammatory mediator chemokine CCL2 and its regulator IKBKE, along with the NF-κB and ERK1/2 signaling pathways. waocp.orgresearchgate.net The compound also disrupts the interaction and colocalization of HIF-1α with phosphorylated STAT3, suggesting a role in targeting hypoxia-driven tumor progression. medchemexpress.com Notably, studies have indicated that TNBC cells derived from women of African American ancestry may exhibit greater sensitivity to sanguinarine compared to those of European origin. nih.govnih.gov

Prostate Cancer: Research using both androgen-responsive (LNCaP) and androgen-unresponsive (DU145) human prostate cancer cells reveals that sanguinarine induces a dose-dependent inhibition of cell growth and cell cycle arrest at the G1 phase. nih.govnih.gov This is achieved by modulating the machinery of cyclin-dependent kinases (CDKs) and their inhibitors. nih.gov Sanguinarine has also been identified as an inhibitor of survivin, selectively killing prostate cancer cells. researchgate.net Furthermore, it acts as a potent inhibitor of Stat3 activation and has been shown to induce ferroptosis by targeting the ROS/USP47/BACH1/HMOX1 axis. It has also been identified as a dual inhibitor of the Androgen Receptor (AR) and lysine-specific demethylase 1A (LSD1).

Neuroblastoma: In human neuroblastoma cell lines SH-SY5Y and Kelly, sanguinarine induces dose-dependent cell death. waocp.org Its apoptotic effects are associated with the downregulation of anti-apoptotic genes like NOL3 and BCL2L2 and an increase in the expression of genes that regulate apoptosis. waocp.org The chemoresistant SK-N-BE(2) cell line, however, showed resistance to the compound. waocp.org

Leukemia: In human promyelocytic leukemia HL-60 cells, sanguinarine demonstrates significant cytotoxic activity, with a reported IC50 of 0.9 µM after a 4-hour exposure. It induces apoptosis through the intrinsic pathway, involving the dissipation of mitochondrial membrane potential and activation of caspases. nih.gov Depending on the concentration, it can induce either apoptosis or necrosis in these cells. In human erythroleukemia cells, sanguinarine and a derivative were found to inhibit proliferation and induce apoptosis by suppressing the c-MET/MAPK signaling pathway.

Hepatocellular Carcinoma (HCC): Sanguinarine has been found to inhibit the proliferation and invasion of HCC cells while promoting apoptosis. The mechanism involves the regulation of the miR-497-5p/CDK4 axis. Sanguinarine treatment inhibits the expression of Cyclin-dependent kinase 4 (CDK4), a key regulator of cell cycle progression.

Non-Small Cell Lung Cancer (NSCLC): In NSCLC cells, sanguinarine suppresses cell growth and induces apoptosis by generating reactive oxygen species (ROS) and downregulating the JAK/STAT signaling pathway. The compound leads to an increased Bax/Bcl-2 ratio, cytochrome c release, and subsequent caspase activation. Further studies show it can induce S phase cell cycle arrest and increase the expression of Fas-associated factor 1 (FAF1). In Small Cell Lung Cancer (SCLC) cell lines (NCI-H1688, NCI-H82, NCI-H526), sanguinarine chloride demonstrated dose- and time-dependent inhibition of cell growth and was identified as a potential tumor suppressor through the upregulation of CDKN1A. nih.gov

| Cancer Type | Cell Line(s) | Key In Vitro Findings | Reference(s) |

|---|---|---|---|

| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | Reduces cell viability; inhibits CCL2, NF-κB, and ERK1/2 pathways; disrupts HIF-1α/STAT3 interaction. | waocp.orgresearchgate.netmedchemexpress.com |

| Prostate Cancer | LNCaP, DU145 | Inhibits cell growth; induces G1 phase arrest; inhibits survivin and Stat3 activation; induces ferroptosis. | nih.govresearchgate.net |

| Neuroblastoma | SH-SY5Y, Kelly | Causes dose-dependent cell death; downregulates anti-apoptotic genes (NOL3, BCL2L2). | waocp.org |

| Leukemia | HL-60 | Exhibits high cytotoxicity (IC50 of 0.9 µM); induces apoptosis via the intrinsic pathway and caspase activation. | |

| Hepatocellular Carcinoma | HepG2 | Inhibits proliferation and invasion; promotes apoptosis by regulating the miR-497-5p/CDK4 axis. | |

| Non-Small Cell Lung Cancer | A549 and others | Suppresses cell growth; induces apoptosis via ROS generation and suppression of the JAK/STAT pathway. |

The cytotoxic effects of sanguinarine chloride have also been evaluated in non-cancerous mammalian cells, particularly those relevant to its historical use in oral care products.

Oral Keratinocytes and Gingival Fibroblasts: Studies using established cell lines from oral human tissues, such as S-G gingival epithelial cells and HGF-1 gingival fibroblasts, have explored the cytotoxicity of sanguinarine chloride. Gingival fibroblasts were found to be more tolerant to the compound than epithelial cells. In S-G cells, the 24-hour midpoint cytotoxicity (NR50) value was determined to be 7.6 µM, with exposure leading to vacuolization and multinucleation. A lag in growth kinetics was observed at concentrations as low as 1.7 µM after a three-day exposure.

Endothelial Cells: The effect of sanguinarine has been assessed on Human Umbilical Vein Endothelial Cells (HUVECs) to gauge its potential toxicity to the vascular system. One study reported a 50% inhibitory concentration (IC50) of 7.8 μg/ml, indicating relatively low toxicity to these cells at concentrations effective against microbial targets.

| Cell Type | Cell Line(s) | Key In Vitro Findings | Reference(s) |

|---|---|---|---|

| Gingival Epithelial Cells | S-G | Showed a 24-hr NR50 cytotoxicity value of 7.6 µM; induced vacuolization and multinucleation. | |

| Gingival Fibroblasts | HGF-1, Primary Cultures | Demonstrated higher tolerance compared to epithelial cells; primary cells were more sensitive than established cell lines. | |

| Endothelial Cells | HUVECs | Exhibited relatively low toxicity with a reported IC50 of 7.8 μg/ml. |

This compound exhibits potent antimicrobial properties against a range of pathogenic bacteria and fungi.

Staphylococcus aureus : this compound demonstrates a significant antibacterial effect against S. aureus. Its mechanism of action involves interfering with the integrity and permeability of the bacterial cell wall and membrane. This disruption, confirmed by scanning electron microscopy, leads to an increase in extracellular alkaline phosphatase (AKP) activity. Furthermore, higher concentrations of the compound can induce the production of large amounts of reactive oxygen species (ROS) in the bacteria, leading to oxidative damage. Studies have determined its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to be 128 and 256 μg/mL, respectively.

Candida albicans : The compound is effective against C. albicans, a common opportunistic fungal pathogen. It shows strong activity against biofilms, which are often resistant to clinical antifungal agents. Sanguinarine suppresses biofilm formation at concentrations of 0.8 μg/ml and higher. The underlying mechanism involves decreasing the cellular surface hydrophobicity of the yeast and inhibiting its transition to the more virulent hyphal form. This is achieved by suppressing the cyclic AMP (cAMP) signaling pathway. It also disrupts the fungal cell structure, causing ruptured cell walls and membrane deformation through the inhibition of ergosterol synthesis.

Salmonella enterica : Sanguinarine chloride has been shown to target the virulence of Salmonella enterica serovar Typhimurium. Instead of inhibiting bacterial growth directly, it inhibits the pathogen's Type III Secretion System (T3SS), a needle-like apparatus used to inject virulence proteins into host cells. By downregulating the transcription of the master regulator HilA, sanguinarine chloride prevents the expression of T3SS components and effectors, thereby inhibiting the invasion of host cells, such as HeLa cells.

| Microorganism | Key In Vitro Findings | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus | MIC of 128 µg/mL; MBC of 256 µg/mL; effective antibacterial activity. | Disrupts cell wall/membrane integrity; induces ROS production. | |

| Candida albicans | Inhibits biofilm formation (≥0.8 µg/ml); MIC50 of 3.2 µg/ml. | Inhibits hyphal formation via cAMP pathway suppression; inhibits ergosterol synthesis. | |

| Salmonella enterica | Inhibits invasion of host cells without affecting bacterial growth. | Inhibits the Type III Secretion System (T3SS) by downregulating the HilA transcriptional regulator. |